2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-olhydrochloride
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Overview
Description
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethan-1-ol backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the corresponding amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
- 2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
Uniqueness
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10BrCl2NO |
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Molecular Weight |
286.98 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-3-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
InChI Key |
MWNCOVRDQQBEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Br.Cl |
Origin of Product |
United States |
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